molecular formula C20H30O4 B14700318 5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid CAS No. 24390-57-6

5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid

Cat. No.: B14700318
CAS No.: 24390-57-6
M. Wt: 334.4 g/mol
InChI Key: PUNOKGVUKRGTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[86001,1504,9012,14]hexadecane-5-carboxylic acid is a complex organic compound with a unique pentacyclic structure This compound is notable for its intricate arrangement of carbon atoms and the presence of multiple functional groups, including carboxylic acid and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the pentacyclic core. Subsequent steps involve functional group modifications, such as oxidation and esterification, to introduce the carboxylic acid and ether groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[86001,1504,9

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound may have therapeutic potential, particularly if it exhibits activity against specific diseases or conditions.

    Industry: Its properties could be useful in materials science, such as developing new polymers or coatings.

Mechanism of Action

The mechanism by which 5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure could allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-ol: Contains a hydroxyl group instead of a carboxylic acid, potentially altering its chemical behavior and biological activity.

Uniqueness

5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[86001,1504,9012,14]hexadecane-5-carboxylic acid is unique due to its combination of a pentacyclic structure and multiple functional groups

Properties

CAS No.

24390-57-6

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O4/c1-11(2)20-14(23-20)10-13-17(3)7-5-8-18(4,16(21)22)12(17)6-9-19(13)15(20)24-19/h11-15H,5-10H2,1-4H3,(H,21,22)

InChI Key

PUNOKGVUKRGTSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12C(O1)CC3C4(CCCC(C4CCC35C2O5)(C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.